molecular formula C12H17FN2O B137588 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine CAS No. 112914-13-3

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

Cat. No. B137588
M. Wt: 224.27 g/mol
InChI Key: JHSPPBBJOLKJDH-UHFFFAOYSA-N
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Description

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a chemical compound that has been identified as an intermediate in the synthesis of mosapride, a gastroprokinetic agent. This compound is part of a broader class of benzamides that have been studied for their potential in enhancing gastric emptying activity and their selectivity in gastrokinetic activity without antagonizing dopamine D2 receptors .

Synthesis Analysis

The synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine has been achieved through an asymmetric process. The key steps involve the regioselective opening of homochiral epichlorohydrin with 4-fluorobenzylamine, followed by reduction and amination. This method results in high enantiomeric excess (ee) of greater than 98%, which is significant for the potential therapeutic application of the compound. The overall yield of this synthesis is approximately 35%, indicating a moderately efficient process .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine is not detailed in the provided papers, related compounds with morpholine as a core structure have been synthesized and analyzed. For instance, compounds with a morpholino group attached to an indazole ring have been synthesized and their crystal structures have been determined using single crystal X-ray diffraction. These studies provide insights into the spatial arrangement of atoms within the molecules and can inform the understanding of how similar morpholine-containing compounds, like 2-aminomethyl-4-(4-fluorobenzyl)morpholine, may interact with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine are characterized by the use of epichlorohydrin and 4-fluorobenzylamine as starting materials. The reaction pathway includes steps such as regioselective ring opening, reduction, and amination, which are common in the synthesis of morpholine derivatives. These reactions are crucial for achieving the desired stereochemistry and high purity of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminomethyl-4-(4-fluorobenzyl)morpholine are not explicitly discussed in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred based on the functional groups present in the molecule. The presence of the morpholine ring and the fluorobenzyl group suggests that the compound may have moderate polarity and could exhibit solubility in organic solvents. The physical and chemical properties are important for the compound's application as a pharmaceutical intermediate, as they affect its handling, storage, and formulation .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Shukla et al. (2014) elaborated on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative with a morpholinomethyl group. These compounds exhibited a range of intermolecular interactions, crucial for understanding their biological applications. The detailed structural analysis provided insights into the nature of these interactions, contributing to the design of new molecules with desired biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Another research by Banu et al. (2013) focused on the synthesis and crystal structure analysis of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole. The study provided insights into the molecular structure and intermolecular interactions, indicating the compound's potential for further biological applications (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).

Biological Activity and Applications

  • Tang and Fu (2018) synthesized a compound involving a morpholinomethyl group, which showed inhibition on the proliferation of various cancer cell lines. This study highlights the potential therapeutic applications of such compounds in cancer treatment (Tang & Fu, 2018).

  • In the field of phosphorus-nitrogen compounds, Binici et al. (2021) synthesized derivatives incorporating a 4-fluorobenzyl group and examined their biological activities against different cancer cell lines. Their findings suggest that these compounds could serve as a basis for developing new anticancer agents (Binici, Elmas, Okumuş, Tayhan, Hökelek, Şeker, Açık, & Kılıç, 2021).

  • Menteşe et al. (2015) explored the α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing the morpholine ring. Such studies are essential for discovering new drugs with multiple therapeutic effects (Menteşe, Ülker, & Kahveci, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements are P301+P312+P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSPPBBJOLKJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437216
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

CAS RN

112914-13-3
Record name 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
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URL https://commonchemistry.cas.org/detail?cas_rn=112914-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl]
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Synthesis routes and methods I

Procedure details

Intermediate 21 was prepared in an analogous manner to Intermediate 1 (Alternative Procedure) from Intermediate 19 and 4-fluorobenzyl chloride, followed by deprotection to yield the title compound.
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Synthesis routes and methods II

Procedure details

A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours. The reaction mixture is adjusted to pH 11 with aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. Removal of the solvent under reduced pressure gives the title compound as an oil.
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Synthesis routes and methods III

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Intermediate 21 was prepared in an analogous manner to Intermediate 1 (Alternative Procedure) from Intermediate 19 and 4-fluorobenzyl chloride, followed by deprotection to yield the title compound.
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